4-methoxy-1-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
4-methoxy-1-methyl-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-22-11-14(16(26-3)7-17(22)24)18(25)20-9-12-6-13(10-19-8-12)15-4-5-21-23(15)2/h4-8,10-11H,9H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCWDCANYCQEPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC(=CN=C2)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
4-Methoxy-1-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and molecular interactions, drawing on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
Key Structural Features
- Dihydropyridine core : Contributes to its pharmacological properties.
- Pyrazole and pyridine moieties : Known for their roles in various biological activities, including anticancer effects.
Synthesis
The synthesis of 4-methoxy-1-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step reactions including:
- Formation of the dihydropyridine scaffold.
- Introduction of the pyrazole and methoxy groups through coupling reactions.
Anticancer Activity
Numerous studies have indicated that compounds containing pyrazole and pyridine structures exhibit significant anticancer properties. Specifically, the compound has shown activity against various cancer cell lines:
- Breast Cancer (MDA-MB-231) : Exhibited notable antiproliferative effects.
- Liver Cancer (HepG2) : Demonstrated significant cytotoxicity.
A study highlighted that compounds with similar structural motifs could inhibit the growth of several cancer types, including lung and colorectal cancers .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : Targeting specific signaling pathways involved in cancer cell growth.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Case Studies
In a recent study, 32 derivatives based on the pyrazole structure were synthesized and evaluated for their biological activities. Among these, certain analogs showed promising results in inhibiting cancer cell proliferation both in vitro and in vivo .
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Methoxy Compound | Breast Cancer | 15.4 | |
| Pyrazole Analog 1 | Liver Cancer | 12.8 | |
| Pyrazole Analog 2 | Lung Cancer | 20.3 |
Molecular Modeling Studies
Molecular docking studies have been conducted to predict how this compound interacts with various biological targets. The binding affinities suggest strong interactions with proteins involved in cancer progression, supporting its potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrazole-carboxamide derivatives from . Key differences lie in substituent groups, which influence physicochemical properties and bioactivity:
Key Observations:
Substituent Effects on Melting Points: Chlorine substituents (e.g., 3b, 3e) increase melting points (171–174°C) compared to non-halogenated analogs (3a: 133–135°C). This trend aligns with enhanced intermolecular halogen bonding and lattice stability .
Yield Variations :
- Electron-withdrawing groups (e.g., 4-FPh in 3d) improve yields (71%) compared to electron-donating groups (e.g., p-tolyl in 3c: 62%), possibly due to stabilized intermediates during coupling reactions .
Spectral Signatures :
- The target compound’s 4-methoxy group would likely produce a distinct $ ^1H $-NMR signal near δ 3.8–4.0 ppm (OCH3), absent in compounds.
- IR spectra of chlorine-substituted analogs (e.g., 3b) show N-H stretches at 3180 cm⁻¹, while the target’s carboxamide group may exhibit similar bands .
Structural Implications for Bioactivity :
Q & A
Q. What synthetic routes are recommended for preparing this compound?
The compound can be synthesized via amide coupling using reagents like EDCI and HOBt in DMF, followed by purification via column chromatography. This method is effective for introducing the pyrazole and pyridine moieties, as demonstrated in analogous carboxamide syntheses . Key steps include:
- Activating the carboxylic acid with EDCI/HOBt.
- Reacting with the amine-containing fragment under mild conditions (room temperature, 12–24 hours).
- Monitoring progress via TLC and isolating the product using ethanol recrystallization.
Q. How should researchers characterize its structural integrity and purity?
Employ a combination of:
- ¹H/¹³C NMR : Analyze chemical shifts for methoxy (δ ~3.8–4.0 ppm), pyridone (δ ~6.5–8.5 ppm), and methyl groups (δ ~2.5–3.0 ppm) .
- Mass spectrometry (ESI) : Confirm molecular weight (e.g., [M+H]+ expected at ~400–450 Da).
- Elemental analysis : Validate C, H, N, O percentages within ±0.3% of theoretical values .
Q. What solvents are optimal for its reactions and solubility?
Polar aprotic solvents like DMF or DCM are preferred due to the compound’s heterocyclic and carboxamide groups. Pre-screen solubility in ethanol, acetone, or THF for recrystallization .
Advanced Research Questions
Q. How can synthesis yields be improved using advanced experimental design?
Apply Design of Experiments (DoE) to optimize parameters such as reagent stoichiometry, temperature, and reaction time. For example:
- Use fractional factorial designs to identify critical variables (e.g., EDCI/HOBt ratio).
- Implement continuous-flow chemistry to enhance reproducibility and reduce side reactions, as shown in flow-based heterocyclic syntheses .
Q. How to resolve discrepancies in NMR data post-synthesis?
Unexpected peaks or shifts may arise from:
- Tautomerism : The pyridone ring can exhibit keto-enol tautomerism; use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .
- By-products : Purify via preparative HPLC or fractional crystallization. Monitor for unreacted intermediates using LC-MS .
Q. What strategies exist for modifying the pyrazole ring to enhance bioactivity?
- Substituent introduction : Perform alkylation (e.g., methyl iodide) or Suzuki coupling on the pyrazole’s 5-position using Pd catalysts .
- Bioisosteric replacement : Replace the pyrazole with isoxazole or triazole rings to assess activity changes, guided by computational docking studies.
Q. How to address low yields in amide coupling steps?
- Optimize activation : Replace EDCI/HOBt with DCC/DMAP for sterically hindered amines.
- Scavenge by-products : Add polymer-bound scavengers (e.g., trisamine resin) to remove excess reagents .
Data Analysis & Contradictions
Q. How to interpret conflicting mass spectrometry and elemental analysis results?
Discrepancies may indicate residual solvents or counterions. For example:
- ESI-MS adducts : Check for sodium ([M+Na]+) or potassium adducts.
- Elemental analysis : Recalcify values after drying under high vacuum (40°C, 24 hours) to remove moisture .
Q. Why might biological assay results vary between batches?
- Polymorphism : Characterize crystalline forms via XRD; different polymorphs can alter solubility and activity.
- Impurity profiles : Use HPLC-MS to quantify trace impurities (e.g., de-methylated by-products) affecting assays .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
